molecular formula C18H25NO2S B13952893 Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Katalognummer: B13952893
Molekulargewicht: 319.5 g/mol
InChI-Schlüssel: YTAAEHNMUSWVTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate is an organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a benzyl group and a mercaptomethyl group in its structure provides it with unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a spirocyclic amine with benzyl chloroformate in the presence of a base to form the benzyl carbamate intermediate. This intermediate is then reacted with a thiol compound under suitable conditions to introduce the mercaptomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
  • 8-Benzyl-2,8-diazaspiro[4.5]decane

Uniqueness

Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity compared to other similar spirocyclic compounds. This makes it a valuable compound for specific applications where thiol reactivity is desired.

Eigenschaften

Molekularformel

C18H25NO2S

Molekulargewicht

319.5 g/mol

IUPAC-Name

benzyl 8-(sulfanylmethyl)-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C18H25NO2S/c20-17(21-12-15-4-2-1-3-5-15)19-11-10-18(14-19)8-6-16(13-22)7-9-18/h1-5,16,22H,6-14H2

InChI-Schlüssel

YTAAEHNMUSWVTL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1CS)CCN(C2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.